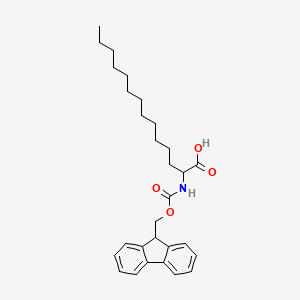

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid

Beschreibung

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid: is an organic compound with the molecular formula C29H39NO4 and a molecular weight of 465.62 g/mol . It is a white solid at room temperature and is commonly used in laboratory research, particularly in the synthesis of other compounds .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHFZFNWWDVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373290 | |

| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919122-99-9 | |

| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid involves a multi-step organic synthesis process. The synthesis typically starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with tetradecanoic acid under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves the use of various reagents and catalysts to achieve the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

Substitution: The compound can participate in substitution reactions, especially at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used.

Major Products:

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: Deprotected amino acids.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound is significant in the pharmaceutical industry, particularly in the development of peptide-based therapeutics.

- Peptide Synthesis : The fluorenylmethoxycarbonyl group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding protected amino acids. The Fmoc group can be easily removed under mild basic conditions, making it ideal for synthesizing complex peptides with high purity and yield .

- Bioactive Peptides : Research has indicated that peptides synthesized using Fmoc chemistry exhibit enhanced biological activity. For instance, certain peptides derived from this compound have shown potential in modulating biological pathways involved in cancer and metabolic disorders .

Materials Science

In addition to its pharmaceutical applications, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid is being explored in materials science.

- Polymer Chemistry : The compound can be utilized to create functionalized polymers. By incorporating Fmoc-protected amino acids into polymer backbones, researchers can design materials with specific properties such as biocompatibility and biodegradability. These materials are particularly useful in biomedical applications, including drug delivery systems and tissue engineering scaffolds .

- Nanotechnology : The self-assembly properties of Fmoc derivatives are being studied for the development of nanostructured materials. These materials can be engineered for use in sensors, catalysts, and drug delivery vehicles due to their tunable properties at the nanoscale .

Case Study 1: Anticancer Peptides

A study demonstrated that peptides synthesized using this compound exhibited significant anticancer activity against various cancer cell lines. The Fmoc group facilitated the synthesis of a series of modified peptides that were tested for their ability to inhibit tumor growth both in vitro and in vivo .

Case Study 2: Biodegradable Polymers

Researchers developed a biodegradable polymer using derivatives of this compound. The polymer showed promising results in controlled drug release studies, indicating its potential for use in long-term drug delivery systems where sustained release is critical .

Wirkmechanismus

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid involves its interaction with various molecular targets. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-L-2Ated-OH (2S)-2- (Fmoc-amino)tetradecanoic acid

- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid

Uniqueness: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid is unique due to its specific combination of a long-chain fatty acid with an Fmoc-protected amino group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid, also known as Fmoc-tetradecanoic acid, is a compound of significant interest in biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₉H₁₇N₅O₄

Molecular Weight: 379.37 g/mol

CAS Number: 954147-35-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The tetradecanoic acid moiety contributes to its hydrophobic characteristics, influencing its interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, fatty acids and their derivatives have been shown to disrupt bacterial membranes, leading to cell lysis. In a study by , various fatty acid derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that longer-chain fatty acids tend to show enhanced antimicrobial efficacy.

Anticancer Activity

The potential anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that similar Fmoc-protected amino acids could inhibit cancer cell proliferation through the modulation of apoptotic pathways . The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. Research has indicated that fatty acids can influence neuroinflammation and neuronal survival. For example, a study highlighted that certain fatty acid derivatives could reduce oxidative stress in neuronal cells, thereby offering protection against neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A case study examined the antimicrobial effects of various Fmoc-protected amino acids, including tetradecanoic acid derivatives. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the hydrophobic nature of these compounds plays a crucial role in their membrane-disrupting abilities .

- Cancer Cell Proliferation : In vitro studies on human cancer cell lines demonstrated that treatment with Fmoc-tetradecanoic acid led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent .

- Neuroprotection : A recent investigation into the neuroprotective effects of fatty acids found that derivatives similar to this compound could mitigate oxidative damage in neuronal cultures exposed to toxic agents. This suggests a promising avenue for developing therapeutic agents for neurodegenerative conditions .

Summary of Biological Activities

Q & A

What is the role of the Fmoc group in the synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid?

The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential addition of amino acids while maintaining the integrity of the growing peptide chain. The Fmoc group’s stability under acidic conditions and ease of deprotection make it ideal for synthesizing complex peptides and derivatives like 2-((Fmoc-amino)tetradecanoic acid .

How should researchers safely handle and store 2-((Fmoc-amino)tetradecanoic acid?

Handling:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Work in a well-ventilated fume hood due to potential inhalation hazards (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes).

Storage: - Store in a tightly sealed container at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation .

- Avoid proximity to strong acids, bases, or oxidizing agents, which may degrade the Fmoc group.

How can coupling efficiency be optimized during the synthesis of Fmoc-protected derivatives?

Key methodological considerations:

- Coupling Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) to activate the carboxyl group, reducing racemization .

- Solvent Choice: Dichloromethane (DCM) or DMF enhances solubility and reaction kinetics .

- Temperature Control: Perform reactions at 0–25°C to balance reaction speed and side-product formation .

- Microwave Assistance: For time-sensitive steps, microwave irradiation can reduce coupling times by 50% while maintaining >95% yield in analogous Fmoc-amino acid syntheses.

What are the stability profiles of 2-((Fmoc-amino)tetradecanoic acid under varying experimental conditions?

- Thermal Stability: Stable at room temperature but decomposes at >200°C. Avoid prolonged heating.

- pH Sensitivity: The Fmoc group is labile under basic conditions (e.g., pH >9) but stable in mildly acidic environments (pH 4–7) .

- Light Sensitivity: Protect from UV light to prevent photolytic cleavage of the fluorenyl moiety .

- Long-Term Storage: No significant degradation observed when stored at –20°C for >12 months .

Which analytical methods are recommended for validating purity and structural integrity?

- HPLC: Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95% target peak) .

- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ for C28H35NO4: 468.26 Da) .

- NMR: 1H/13C NMR to verify stereochemistry and absence of side products (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .

How should discrepancies in toxicity data between SDS sources be addressed?

Some SDS reports classify the compound as Acute Toxicity Category 4, while others lack ecotoxicological data. To reconcile contradictions:

- Cross-Reference Multiple SDS: Compare hazard classifications from certified suppliers (e.g., Key Organics vs. Indagoo).

- Conduct In-House Testing: Perform acute toxicity assays (e.g., zebrafish embryo toxicity testing) to validate LD50 values.

- Apply Precautionary Principles: Assume worst-case scenarios (e.g., use PPE and engineering controls) until data is confirmed .

What advanced applications exist for 2-((Fmoc-amino)tetradecanoic acid beyond peptide synthesis?

- Drug Delivery Systems: The tetradecanoic acid (myristic acid) chain enables lipid-based nanoparticle functionalization for targeted mitochondrial delivery in cancer therapy.

- Surface Modification: Used to create biofunctionalized surfaces for biosensors, leveraging Fmoc’s UV-responsive properties.

- Enzyme Mimetics: The hydrophobic tail facilitates self-assembly into nanostructures mimicking enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.